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Compound of Interest

Compound Name: Pentafluoronitrobenzene

Cat. No.: B1362553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pentafluoronitrobenzene (C₆F₅NO₂) is a highly versatile synthetic intermediate, pivotal in the

development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique

electronic properties, stemming from the synergistic effect of the strongly electron-withdrawing

pentafluorophenyl and nitro groups, make it a subject of considerable interest in contemporary

chemical research. This guide provides a comprehensive overview of the core physical

properties of pentafluoronitrobenzene, offering both established data and detailed

experimental protocols for their verification. Understanding these fundamental characteristics is

paramount for its effective utilization in synthetic chemistry and for predicting its behavior in

various experimental settings.

Molecular and Macroscopic Properties: A
Quantitative Overview
The physical characteristics of pentafluoronitrobenzene are a direct consequence of its

molecular structure. The high molecular weight and the presence of five electronegative

fluorine atoms and a nitro group significantly influence its intermolecular forces, leading to its

characteristic density, boiling point, and refractive index. A summary of these key physical

properties is presented in Table 1.
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Property Value Source(s)

CAS Number 880-78-4 [1][2]

Molecular Formula C₆F₅NO₂ [1][2]

Molecular Weight 213.06 g/mol [1][2]

Appearance
Light yellow to amber clear

liquid
[1]

Density 1.656 g/mL at 25 °C [2][3][4]

Boiling Point 158-161 °C [2][3][4]

Refractive Index (n20/D) 1.447 [2][3][4]

Flash Point 91 °C (closed cup) [2]

Vapor Pressure 3.24 mmHg at 25°C [5]

Expert Insight: The high density of pentafluoronitrobenzene is a noteworthy feature, directly

attributable to the presence of five heavy fluorine atoms on the benzene ring. This property is

crucial to consider in reaction setups, particularly in biphasic systems where phase separation

is dependent on density differences.

Understanding the Physical State: Melting Point and
Solubility
Pentafluoronitrobenzene is a liquid at standard ambient temperature and pressure, indicating

its melting point is below room temperature. While a precise melting point is not consistently

reported in readily available literature, its liquid state under normal laboratory conditions is a

key practical characteristic.

The solubility of a compound is a critical parameter for its application in synthesis, dictating the

choice of reaction solvents and purification methods. Based on the principle of "like dissolves

like," the polar nature of the nitro group combined with the fluorinated aromatic ring suggests

that pentafluoronitrobenzene will exhibit solubility in a range of common organic solvents.

While comprehensive quantitative solubility data is scarce, qualitative solubility can be

predicted and experimentally determined.
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Experimental Protocol: Determination of Qualitative Solubility

This protocol outlines a straightforward method to assess the solubility of

pentafluoronitrobenzene in various solvents.

Materials:

Pentafluoronitrobenzene

A selection of solvents (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane)

Small test tubes or vials

Vortex mixer

Pipettes

Procedure:

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

Add one drop of pentafluoronitrobenzene to the solvent.

Observe for the formation of a single, clear phase (soluble) or the presence of two distinct

layers or a cloudy suspension (insoluble/partially soluble).

If the substance appears to be soluble, continue adding pentafluoronitrobenzene dropwise,

vortexing after each addition, until the solution becomes saturated (i.e., no more solute

dissolves). Record the approximate number of drops added to reach saturation.

If the substance is insoluble, gently warm the mixture to observe if solubility increases with

temperature.

Repeat the procedure for each solvent.

Causality Behind Solvent Choice: The selection of solvents with varying polarities (from polar

protic like methanol to nonpolar like hexane) provides a comprehensive solubility profile. This

allows researchers to identify suitable solvents for reactions, extractions, and chromatographic
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purification. For instance, its expected solubility in moderately polar to nonpolar solvents makes

it amenable to normal-phase chromatography.

Spectroscopic Signature: Unveiling the Molecular
Structure
Spectroscopic techniques are indispensable for the structural elucidation and purity

assessment of organic compounds. The following sections detail the expected spectral

characteristics of pentafluoronitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the electronic environment of fluorine atoms within the molecule.

¹H NMR: Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of pure

pentafluoronitrobenzene is expected to be silent in the aromatic region. Any observed

signals would likely be due to impurities or residual protons in the NMR solvent.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the six carbons of the

benzene ring. The chemical shifts will be significantly influenced by the attached fluorine and

nitro groups. Carbons directly bonded to fluorine will exhibit characteristic C-F coupling.

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The ¹⁹F

NMR spectrum of pentafluoronitrobenzene is expected to show three distinct signals for

the fluorine atoms at the ortho, meta, and para positions relative to the nitro group, each with

characteristic chemical shifts and coupling patterns.

Experimental Protocol: Acquisition of NMR Spectra

Materials:

Pentafluoronitrobenzene (5-20 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃, acetone-d₆)

NMR tube
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Pipette

NMR spectrometer

Procedure:

Dissolve the appropriate amount of pentafluoronitrobenzene in approximately 0.6-0.7 mL

of the chosen deuterated solvent in a small vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Insert the sample into the NMR spectrometer.

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating

procedures.

Diagram: NMR Sample Preparation Workflow

NMR Sample Preparation

Weigh Sample Dissolve in
Deuterated Solvent

 5-50 mg
Filter into

NMR Tube

 ~0.6-0.7 mL
Cap Tube Insert into

Spectrometer
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Caption: Workflow for preparing a sample for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.

Expected Characteristic IR Absorption Bands:
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Aromatic C=C stretching: 1600-1475 cm⁻¹

C-F stretching: 1350-1100 cm⁻¹ (strong absorptions)

N-O stretching (nitro group): 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric)

(strong absorptions)

Experimental Protocol: Acquisition of an IR Spectrum (Neat Liquid)

Materials:

Pentafluoronitrobenzene

Salt plates (e.g., NaCl or KBr)

Pipette

FT-IR spectrometer

Procedure:

Ensure the salt plates are clean and dry.

Place one to two drops of pentafluoronitrobenzene onto the surface of one salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a

thin film between the plates.

Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum according to the instrument's standard operating procedures.

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and

return them to the desiccator.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The presence of the nitro group and the fluorinated aromatic ring is expected to give rise to
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characteristic absorption bands. The absorption maxima (λ_max) for nitroaromatic compounds

are influenced by the substitution pattern on the ring and the solvent used. For nitrobenzene,

characteristic absorptions are observed around 260 nm. The extensive fluorination in

pentafluoronitrobenzene may cause a slight shift in this absorption.

Experimental Protocol: Acquisition of a UV-Vis Spectrum

Materials:

Pentafluoronitrobenzene

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes

UV-Vis spectrophotometer

Procedure:

Prepare a dilute stock solution of pentafluoronitrobenzene in the chosen spectroscopic

grade solvent.

Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically

0.2-1.0 AU).

Fill one quartz cuvette with the pure solvent to be used as a blank.

Fill a second quartz cuvette with the diluted sample solution.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank with the sample cuvette and record the absorption spectrum over the

desired wavelength range (e.g., 200-400 nm).

Identify the wavelength(s) of maximum absorbance (λ_max).
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Diagram: Logic for Spectroscopic Analysis
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Caption: Logical flow from compound to spectroscopic techniques and the information they

provide.

Conclusion
This technical guide has provided a detailed examination of the key physical properties of

pentafluoronitrobenzene, a compound of significant interest to the scientific and industrial

research communities. By presenting a combination of established data and robust, self-

validating experimental protocols, this document aims to equip researchers with the

foundational knowledge necessary for the confident and effective application of this versatile

chemical. The provided methodologies for determining melting point, solubility, and

spectroscopic characteristics serve as a practical resource for in-house verification and further

investigation. A thorough understanding of these physical properties is the cornerstone of

innovative and successful research and development endeavors involving

pentafluoronitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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